

Application Notes and Protocols for P2X7-IN-2 in Inflammatory Research

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Compound of Interest

Compound Name: P2X7-IN-2

Cat. No.: B8522823

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP), a molecule released during cellular stress and death, acting as a damage-associated molecular pattern (DAMP).[1][2] P2X7R is prominently expressed on immune cells such as macrophages, microglia, and lymphocytes, and plays a critical role in the innate and adaptive immune responses.[3] Its activation triggers a cascade of downstream signaling events, including Na⁺ and Ca²⁺ influx, K⁺ efflux, and the formation of a non-selective pore.[2][4] A key consequence of P2X7R activation is the assembly and activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines, notably Interleukin-1 β (IL-1 β) and IL-18.[5][6][7]

P2X7-IN-2 is a highly potent and selective inhibitor of the P2X7 receptor. It has been shown to inhibit the release of IL-1 β with an IC₅₀ value of 0.01 nM, making it a valuable tool for investigating the role of the P2X7 receptor in various inflammatory conditions.[1][8] These application notes provide a framework for utilizing **P2X7-IN-2** in combination with other inflammatory stimuli to dissect the P2X7R signaling pathway and to evaluate its therapeutic potential in inflammatory diseases.

Applications

P2X7-IN-2 can be employed in a variety of in vitro and in vivo experimental settings to study the contribution of P2X7R to inflammatory processes. Common applications include:

- **Inhibition of NLRP3 Inflammasome Activation:** Investigating the role of P2X7R as a trigger for NLRP3 inflammasome assembly and subsequent caspase-1 activation and IL-1 β secretion in response to inflammatory stimuli like Lipopolysaccharide (LPS) and ATP.
- **Modulation of Cytokine Release:** Studying the effect of P2X7R inhibition on the release of various pro-inflammatory cytokines (e.g., TNF- α , IL-6) and chemokines from immune cells.
- **Neuroinflammation Studies:** Elucidating the involvement of P2X7R in microglia and astrocyte activation and the subsequent inflammatory responses in the central nervous system.[\[9\]](#)
- **Cardiovascular Disease Models:** Assessing the therapeutic potential of P2X7R antagonism in models of cardiovascular diseases where inflammation is a key pathological component.[\[2\]](#)
- **Autoimmune and Chronic Inflammatory Disease Research:** Exploring the impact of P2X7R inhibition on the pathogenesis of diseases such as rheumatoid arthritis and inflammatory bowel disease.

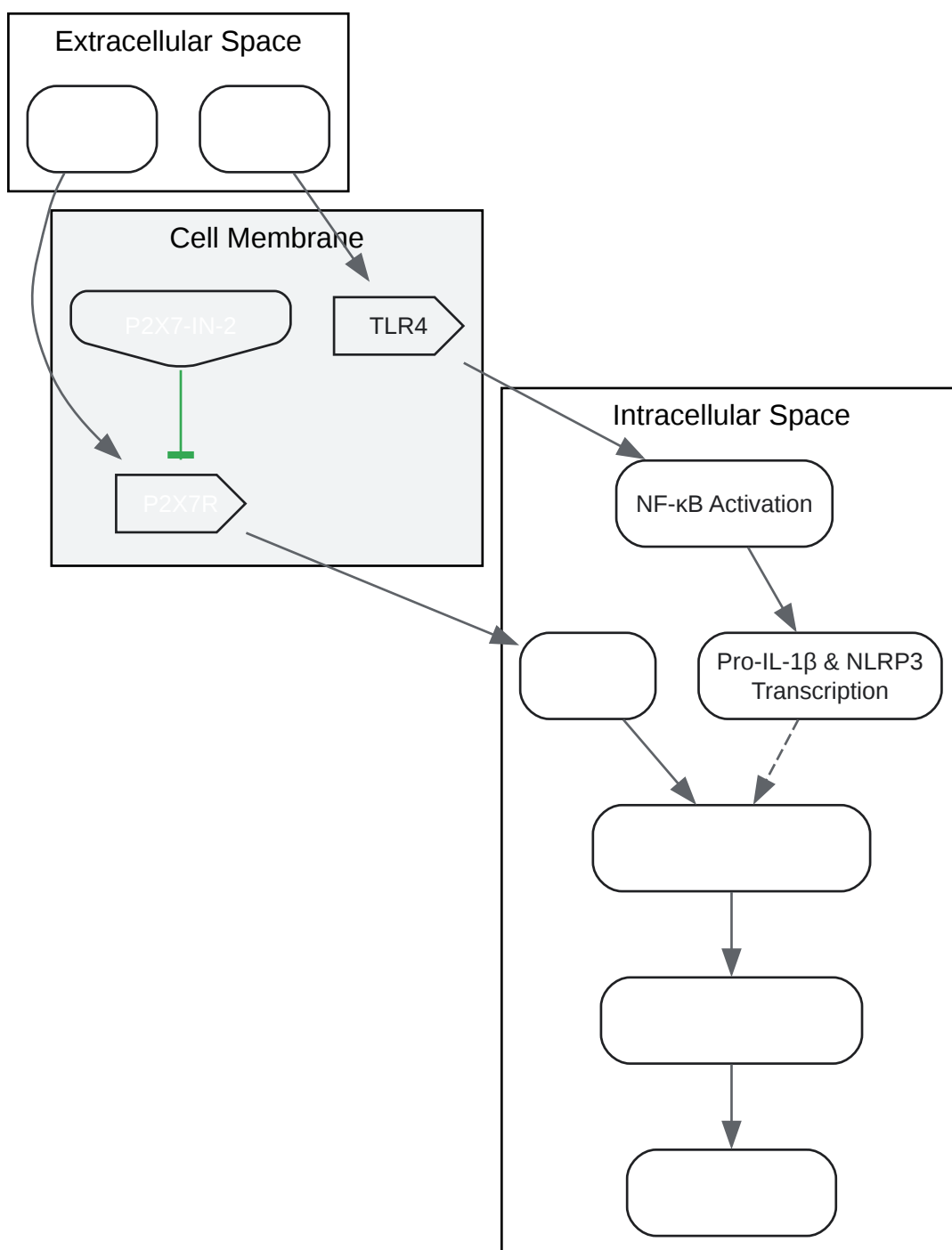
Data Presentation

The following table summarizes the key quantitative data for **P2X7-IN-2** and expected outcomes in a typical in vitro experiment using LPS-primed human whole blood.

Parameter	Value	Cell-Based Assay Context
P2X7-IN-2 IC50	0.01 nM	Inhibition of IL-1 β release in human whole blood.[1][8]
LPS Priming	1-100 ng/mL	Upregulates pro-IL-1 β and NLRP3 expression.
ATP Stimulation	1-5 mM	Activates P2X7R, leading to NLRP3 inflammasome assembly and IL-1 β release.
Expected Outcome	Dose-dependent decrease in IL-1 β secretion	P2X7-IN-2 is expected to block ATP-induced IL-1 β release.

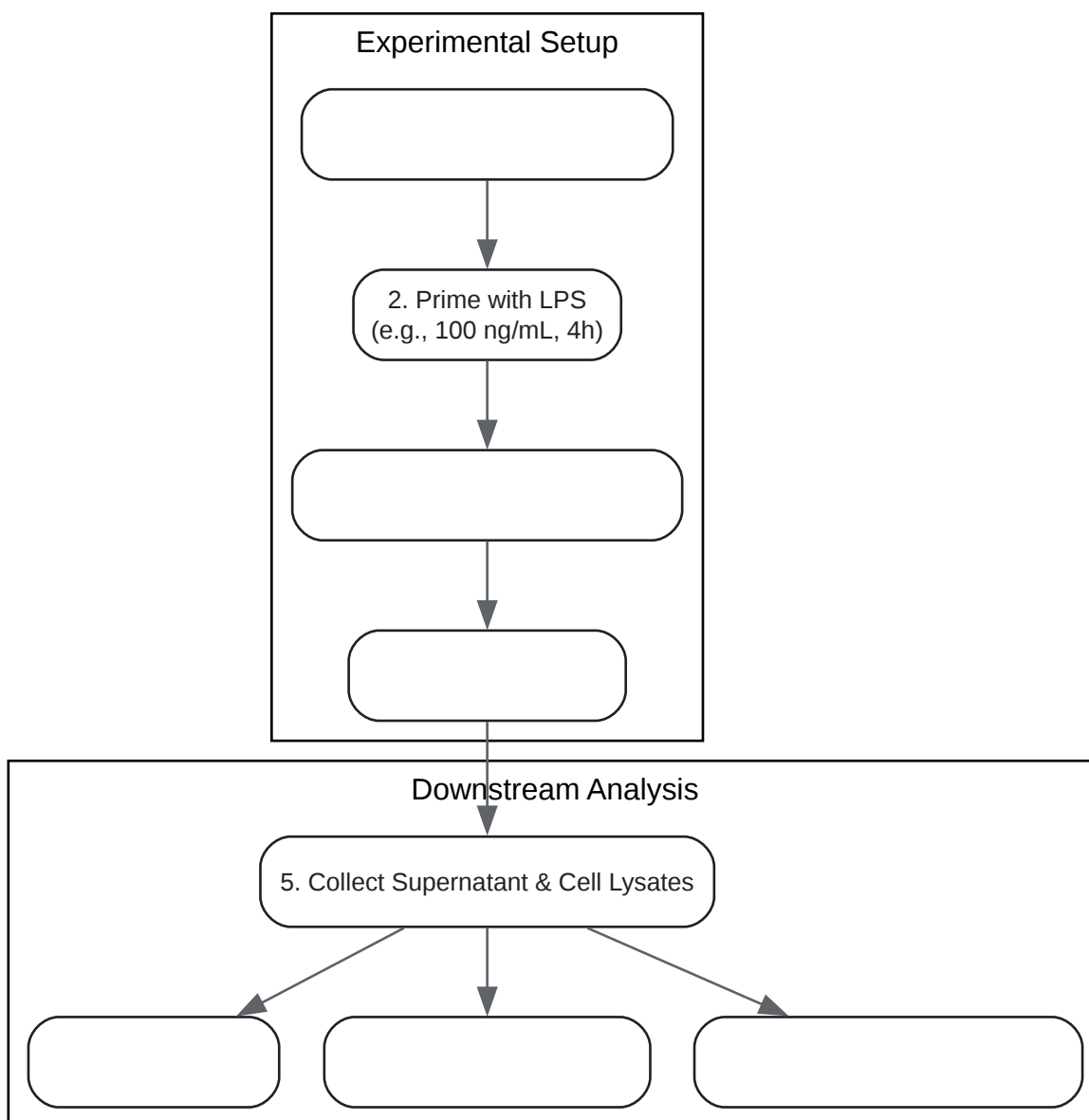
Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the P2X7R signaling pathway in inflammation and a typical experimental workflow for studying the effects of **P2X7-IN-2**.



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P2X7R Signaling Pathway in Inflammation.



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Experimental Workflow for **P2X7-IN-2** Studies.

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-1 β Release from Macrophages

This protocol details the steps to assess the inhibitory effect of **P2X7-IN-2** on ATP-induced IL-1 β release from LPS-primed macrophages.

Materials:

- Macrophage cell line (e.g., J774A.1, THP-1) or primary macrophages
- Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
- Lipopolysaccharide (LPS) from E. coli
- **P2X7-IN-2**
- Adenosine triphosphate (ATP)
- Phosphate-buffered saline (PBS)
- Human or mouse IL-1 β ELISA kit
- 96-well cell culture plates

Procedure:

- **Cell Seeding:** Seed macrophages in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
- **LPS Priming:** The next day, replace the medium with fresh medium containing LPS (e.g., 100 ng/mL). Incubate for 4 hours at 37°C. This step is crucial for the transcriptional upregulation of pro-IL-1 β .
- **P2X7-IN-2 Pre-incubation:** After LPS priming, wash the cells once with warm PBS. Add fresh serum-free medium containing various concentrations of **P2X7-IN-2** (e.g., 0.001 nM to 100 nM) or vehicle control (e.g., DMSO). Pre-incubate for 30 minutes at 37°C.

- ATP Stimulation: Add ATP to each well to a final concentration of 5 mM. Incubate for 1 hour at 37°C.
- Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-1 β measurement.
- ELISA: Perform the IL-1 β ELISA on the collected supernatants according to the manufacturer's instructions.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protocol 2: Western Blot for Inducible Nitric Oxide Synthase (iNOS)

This protocol describes the detection of iNOS protein expression in cell lysates following treatment with inflammatory stimuli and **P2X7-IN-2**.

Materials:

- Cell lysates from the experiment in Protocol 1
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against iNOS
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Western blotting apparatus and imaging system

Procedure:

- **Protein Extraction:** Lyse the cells from the experimental plate with lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE:** Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.[\[15\]](#)[\[16\]](#)
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[\[15\]](#)[\[16\]](#)
- **Primary Antibody Incubation:** Incubate the membrane with the primary anti-iNOS antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[\[15\]](#)[\[16\]](#)
- **Washing:** Wash the membrane three times with TBST for 10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[\[15\]](#)[\[16\]](#)
- **Washing:** Repeat the washing step as in step 7.
- **Detection:** Add ECL substrate to the membrane and visualize the protein bands using an imaging system.[\[17\]](#)

Protocol 3: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxicity of the experimental treatments.

Materials:

- Cells treated as in Protocol 1
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- DMSO or solubilization buffer
- 96-well plate reader

Procedure:

- **MTT Addition:** After the final incubation step of the experiment, carefully remove the culture medium from each well. Add 100 μ L of fresh medium and 10 μ L of MTT solution to each well. [\[18\]](#)[\[19\]](#)[\[20\]](#)
- **Incubation:** Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[\[18\]](#)
- **Solubilization:** Add 100 μ L of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[\[18\]](#)[\[20\]](#)
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[\[18\]](#)

By following these protocols, researchers can effectively utilize **P2X7-IN-2** to investigate the intricate role of the P2X7 receptor in inflammatory responses, thereby paving the way for the development of novel therapeutic strategies.

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